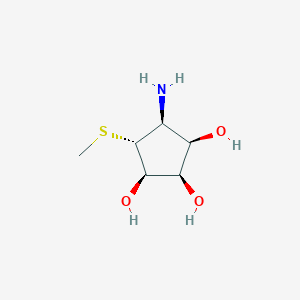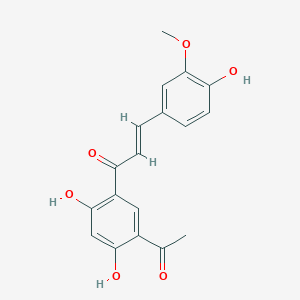
Acrylophenone, 5'-acetyl-2',4'-dihydroxy-3-(p-hydroxy-m-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acrylophenone, 5'-acetyl-2',4'-dihydroxy-3-(p-hydroxy-m-methoxyphenyl)-, is an organic compound that belongs to the family of phenolic ketones. It is a yellow crystalline powder that is soluble in organic solvents, such as ethanol and chloroform. This compound has been the subject of scientific research due to its potential applications in various fields, such as medicine, cosmetics, and agriculture.
Wirkmechanismus
The mechanism of action of acrylophenone, 5'-acetyl-2',4'-dihydroxy-3-(p-hydroxy-m-methoxyphenyl)-, is not fully understood. However, studies have shown that it may exert its biological effects through various pathways, such as the inhibition of inflammatory mediators, the scavenging of free radicals, and the induction of apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Acrylophenone, 5'-acetyl-2',4'-dihydroxy-3-(p-hydroxy-m-methoxyphenyl)-, has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to scavenge free radicals, such as superoxide and hydroxyl radicals. In vivo studies have shown that this compound may have potential anticancer effects by inducing apoptosis in cancer cells. Additionally, it has been shown to have antifungal and antibacterial properties, making it a potential alternative to synthetic pesticides.
Vorteile Und Einschränkungen Für Laborexperimente
Acrylophenone, 5'-acetyl-2',4'-dihydroxy-3-(p-hydroxy-m-methoxyphenyl)-, has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a wide range of biological activities. However, there are also some limitations to its use in lab experiments. For example, its solubility in water is limited, which may affect its bioavailability in vivo. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret its effects in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of acrylophenone, 5'-acetyl-2',4'-dihydroxy-3-(p-hydroxy-m-methoxyphenyl)-. One potential direction is the further exploration of its potential applications in medicine, particularly in the treatment of inflammatory diseases and cancer. Another direction is the development of more efficient synthesis methods and purification techniques to improve its yield and purity. Additionally, more studies are needed to fully understand its mechanism of action and to explore its potential as a natural alternative to synthetic pesticides in agriculture.
Synthesemethoden
Acrylophenone, 5'-acetyl-2',4'-dihydroxy-3-(p-hydroxy-m-methoxyphenyl)-, can be synthesized using various methods. One of the most common methods is the condensation of p-hydroxy-m-methoxyphenylacetic acid with acetylacetone in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is then purified using recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
Acrylophenone, 5'-acetyl-2',4'-dihydroxy-3-(p-hydroxy-m-methoxyphenyl)-, has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a natural sunscreen agent in cosmetics. In agriculture, acrylophenone, 5'-acetyl-2',4'-dihydroxy-3-(p-hydroxy-m-methoxyphenyl)-, has been shown to have antifungal and antibacterial properties, making it a potential alternative to synthetic pesticides.
Eigenschaften
CAS-Nummer |
108051-28-1 |
|---|---|
Produktname |
Acrylophenone, 5'-acetyl-2',4'-dihydroxy-3-(p-hydroxy-m-methoxyphenyl)- |
Molekularformel |
C18H16O6 |
Molekulargewicht |
328.3 g/mol |
IUPAC-Name |
(E)-1-(5-acetyl-2,4-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H16O6/c1-10(19)12-8-13(17(23)9-16(12)22)14(20)5-3-11-4-6-15(21)18(7-11)24-2/h3-9,21-23H,1-2H3/b5-3+ |
InChI-Schlüssel |
BVQNOEWBRFGOAV-UHFFFAOYSA-N |
Isomerische SMILES |
CC(=O)C1=CC(=C(C=C1O)O)C(=O)/C=C/C2=CC(=C(C=C2)O)OC |
SMILES |
CC(=O)C1=CC(=C(C=C1O)O)C(=O)C=CC2=CC(=C(C=C2)O)OC |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1O)O)C(=O)C=CC2=CC(=C(C=C2)O)OC |
Synonyme |
(E)-1-(5-acetyl-2,4-dihydroxy-phenyl)-3-(4-hydroxy-3-methoxy-phenyl)pr op-2-en-1-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



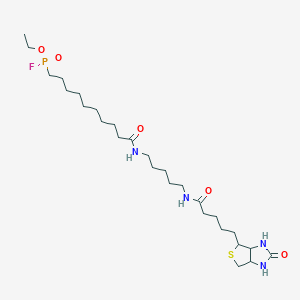
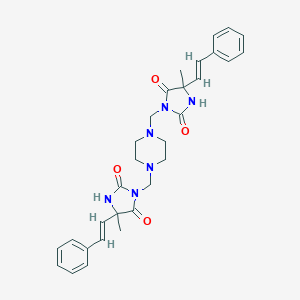

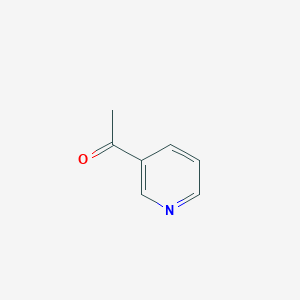
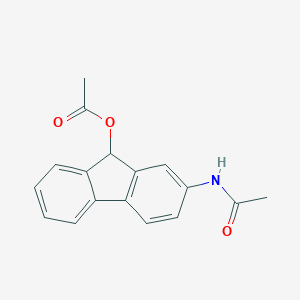
![1,3-dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene](/img/structure/B27634.png)
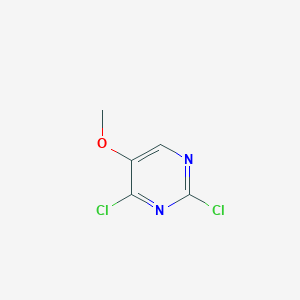
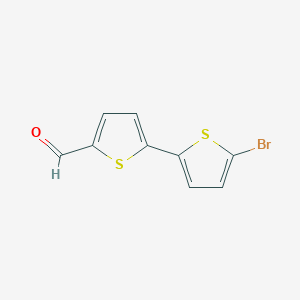
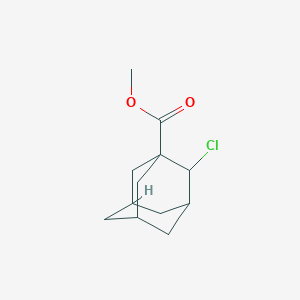
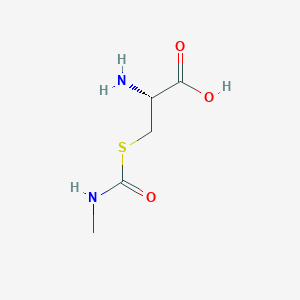
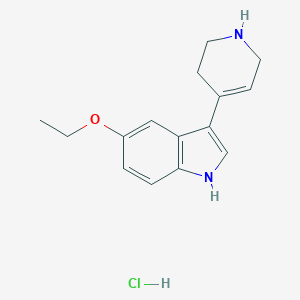
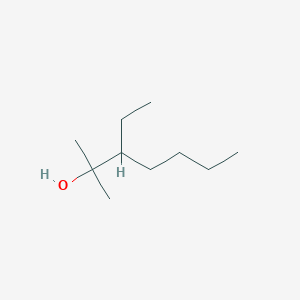
![1,3-dichloro-5-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene](/img/structure/B27655.png)
